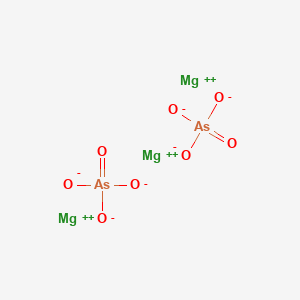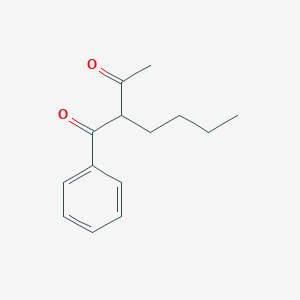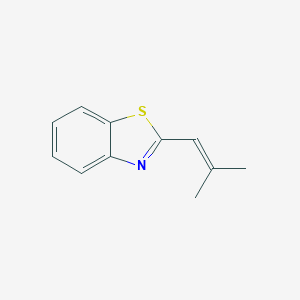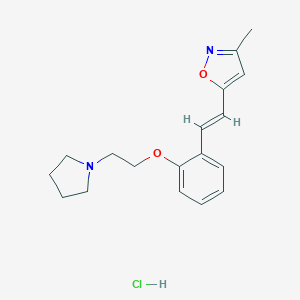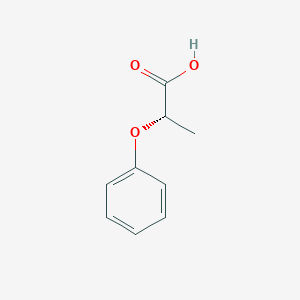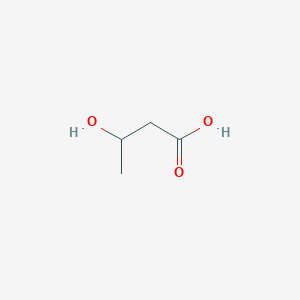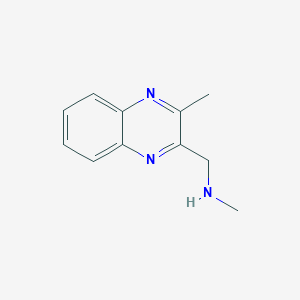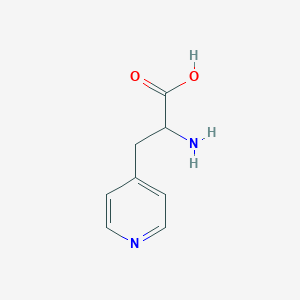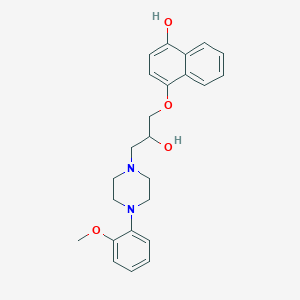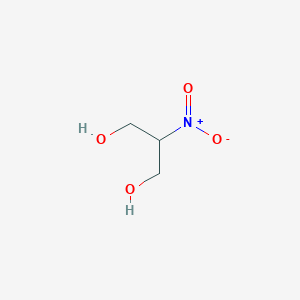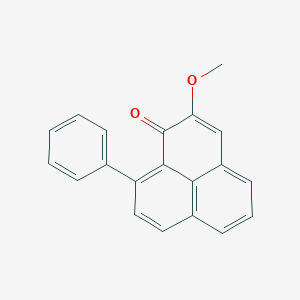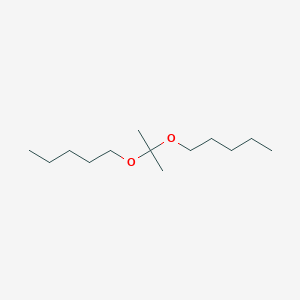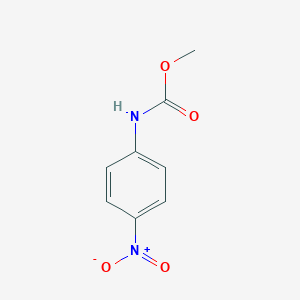
Méthyl (4-nitrophényl)carbamate
Vue d'ensemble
Description
Methyl (4-nitrophenyl)carbamate, also known as carbamic acid, (4-nitrophenyl)-, methyl ester, is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a carbamate group (-NHCOOCH3). It is commonly used in various chemical and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Methyl (4-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its ability to interact with biological targets.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
Target of Action
Methyl (4-nitrophenyl)carbamate is a carbamate derivative . Carbamates are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
The carbamate group is a key structural motif in many approved drugs and prodrugs . Carbamates, including Methyl (4-nitrophenyl)carbamate, are designed to make drug-target interactions through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . .
Pharmacokinetics
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Result of Action
Carbamates in general have been shown to have various therapeutic effects, depending on their specific targets and modes of action .
Action Environment
The action, efficacy, and stability of Methyl (4-nitrophenyl)carbamate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . .
Analyse Biochimique
Biochemical Properties
Methyl (4-nitrophenyl)carbamate, like other carbamates, is known for its ability to modulate inter- and intramolecular interactions with target enzymes or receptors . This is due to their chemical stability and capability to permeate cell membranes .
Molecular Mechanism
Carbamates are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (4-nitrophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenol with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of methyl (4-nitrophenyl)carbamate often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminophenyl carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl carbamate: Similar structure but lacks the methyl group.
Methyl carbamate: Lacks the nitro group on the phenyl ring.
4-Nitrophenylchloroformate: Contains a chloroformate group instead of a carbamate group.
Uniqueness: Methyl (4-nitrophenyl)carbamate is unique due to the presence of both the nitro and carbamate functional groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and exhibit potent biological effects, making it valuable in both research and industrial applications .
Propriétés
IUPAC Name |
methyl N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)9-6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCBJXIGOELKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173053 | |
| Record name | Methyl (4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-87-9 | |
| Record name | Carbamic acid, N-(4-nitrophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-nitrophenyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-nitrophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicological concern regarding Methyl (4-nitrophenyl)carbamate in poultry feed?
A: Methyl (4-nitrophenyl)carbamate is an impurity found in the coccidiostat nicarbazin. While nicarbazin itself is considered safe for use in poultry at approved levels, the presence of impurities like Methyl (4-nitrophenyl)carbamate raises concerns regarding potential long-term health effects. [, , ] To address this, maximum allowable limits for Methyl (4-nitrophenyl)carbamate in nicarbazin-containing feed have been established. [] More research might be needed to fully understand the long-term impact of this impurity.
Q2: Are there any alternatives to nicarbazin that do not contain Methyl (4-nitrophenyl)carbamate?
A: The provided research focuses specifically on nicarbazin and its components, including Methyl (4-nitrophenyl)carbamate. It does not delve into alternative coccidiostats or their impurity profiles. [, , ] Further research is necessary to explore alternative solutions that may offer similar efficacy against coccidiosis without the presence of this specific impurity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


